2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound exhibits a complex three-dimensional structure that integrates multiple functional groups within a single molecular framework. The compound features a central 1,2,4-oxadiazole ring system that serves as the primary heterocyclic scaffold, with a methyl group positioned at the 3-position of the ring. This heterocyclic core is connected through an ethyl linker to an acetamide functionality, which in turn bears an amino group, creating a multifunctional molecular architecture that enables diverse chemical interactions.
The parent compound, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide, has been documented in chemical databases with specific structural parameters that provide insight into the three-dimensional arrangement of atoms within the molecule. The crystallographic analysis of related 1,2,4-oxadiazole derivatives has revealed important structural features that can be extrapolated to understand the molecular geometry of this compound. Studies of similar oxadiazole-containing structures have demonstrated that these heterocycles typically exhibit planar ring systems with specific bond lengths and angles that contribute to their stability and reactivity patterns.
The hydrochloride salt formation significantly influences the overall crystal packing and intermolecular interactions within the solid state. Research on comparable oxadiazole hydrochloride salts has shown that the chloride anion typically forms extensive hydrogen bonding networks with protonated nitrogen atoms, leading to enhanced crystal stability and modified solubility characteristics. The presence of multiple nitrogen atoms in the 2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide structure provides numerous sites for protonation and subsequent salt formation, which directly impacts the molecular packing arrangements in the crystalline state.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Formula | C7H13ClN4O2 | Target Compound |
| Molecular Weight | 220.66 g/mol | Target Compound |
| Parent Compound Formula | C7H12N4O2 | N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide |
| Typical Oxadiazole C-N Bond | 1.298-1.315 Å | Related Derivatives |
| Typical Oxadiazole C-O Bond | 1.345-1.360 Å | Related Derivatives |
Electronic Configuration and Tautomeric Possibilities
The electronic configuration of this compound is characterized by the presence of multiple nitrogen and oxygen atoms that contribute to a complex pattern of electron distribution throughout the molecule. Density functional theory studies on related 1,2,4-oxadiazole derivatives have provided valuable insights into the electronic structure and behavior of these heterocyclic systems. The 1,2,4-oxadiazole ring system exhibits a delocalized π-electron system that contributes to the overall stability of the molecule while also influencing its reactivity patterns and intermolecular interaction capabilities.
The tautomeric possibilities of this compound are primarily associated with the presence of the amino group and the amide functionality within the acetamide moiety. Research on 3-hydroxy-1,2,4-oxadiazole derivatives has demonstrated that these systems can exhibit significant tautomeric behavior, particularly when functional groups capable of hydrogen transfer are present. In the case of 2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide, the amino group attached to the acetamide carbon can potentially participate in tautomeric equilibria, although the extent of such behavior would depend on environmental conditions such as solvent polarity and temperature.
Computational studies using density functional theory methods have revealed that the electronic configuration of oxadiazole derivatives is significantly influenced by substituent effects. The methyl group positioned at the 3-position of the oxadiazole ring introduces electron-donating characteristics that affect the overall electron density distribution within the heterocyclic system. This substitution pattern influences both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which in turn affects the compound's photophysical and chemical properties.
The presence of multiple nitrogen atoms within the molecular structure creates opportunities for various protonation states, particularly in the hydrochloride salt form. Nuclear magnetic resonance spectroscopy studies of similar compounds have shown that the chemical shifts of nitrogen-containing functional groups are highly sensitive to protonation state and hydrogen bonding interactions. The electronic environment around each nitrogen atom is influenced by the overall molecular conformation and the presence of nearby electron-withdrawing or electron-donating groups.
| Electronic Property | Typical Range for Oxadiazoles | Influencing Factors |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.5 to -7.2 eV | Substituent effects, ring fusion |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.5 eV | Electron-withdrawing groups |
| Energy Gap | 4.2 to 5.1 eV | Conjugation extent, substituents |
| Dipole Moment | 2.1 to 4.8 D | Heteroatom positioning |
Comparative Structural Analysis with Related 1,2,4-Oxadiazole Derivatives
The structural characteristics of this compound can be better understood through comparative analysis with related 1,2,4-oxadiazole derivatives that have been extensively studied in the literature. The 1,3,4-oxadiazole derivative 2,5-bis(2-methylphenyl)-1,3,4-oxadiazole, with molecular formula C16H14N2O and molecular weight 250.29 g/mol, provides an interesting comparison point for understanding the effects of different substitution patterns on oxadiazole ring systems. While this compound features a different oxadiazole isomer, the presence of aromatic substituents offers insights into how extended conjugation systems influence overall molecular properties.
Research on energetic 1,2,4-oxadiazole derivatives has revealed important structural features that contribute to molecular stability and reactivity. The synthesis and characterization of compounds such as 3-nitro-1,2,4-oxadiazoles and their energetic salts have provided detailed structural information that can be applied to understanding the behavior of amino-substituted derivatives. These studies have demonstrated that the positioning of substituents around the oxadiazole ring significantly influences both molecular geometry and intermolecular packing arrangements in the solid state.
The crystallographic analysis of bi-oxadiazole systems has revealed interesting structural motifs that may be relevant to understanding the behavior of simpler oxadiazole derivatives. Compounds containing multiple oxadiazole units connected through various linkers exhibit complex hydrogen bonding patterns and π-π stacking interactions that contribute to their overall crystal stability. The structural parameters derived from these multi-ring systems provide valuable reference points for predicting the behavior of single oxadiazole units such as those found in this compound.
Studies on the tautomeric behavior of 3-hydroxy-1,2,4-oxadiazole derivatives have provided important insights into the electronic structure and conformational flexibility of these heterocyclic systems. The computational analysis of these compounds has revealed that substituent effects can significantly influence the preferred tautomeric forms and their relative stabilities. The presence of amino groups, similar to those found in the target compound, introduces additional complexity due to their ability to participate in both intramolecular and intermolecular hydrogen bonding interactions.
The halogen bonding behavior observed in dibenzoiodolium 3-aryl-1,2,4-oxadiazolates demonstrates the potential for oxadiazole rings to function as acceptors in non-covalent interactions. These studies have identified that the 1,2,4-oxadiazole ring system can act as an ambident halogen-bond acceptor, providing association through both exocyclic and endocyclic nitrogen atoms. This behavior suggests that this compound may exhibit similar non-covalent interaction capabilities, which could influence its crystal packing and solution behavior.
| Compound Type | Key Structural Features | Molecular Weight Range | Density Range |
|---|---|---|---|
| Simple 1,2,4-Oxadiazoles | Single ring, various substituents | 127-350 g/mol | 1.2-1.4 g/cm³ |
| Bi-oxadiazole Systems | Multiple rings, extended conjugation | 300-500 g/mol | 1.5-1.7 g/cm³ |
| Energetic Derivatives | Nitro groups, high nitrogen content | 200-400 g/mol | 1.6-1.9 g/cm³ |
| Amino-substituted Forms | Primary/secondary amines | 150-300 g/mol | 1.2-1.5 g/cm³ |
Properties
IUPAC Name |
2-amino-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)2-3-9-6(12)4-8;/h2-4,8H2,1H3,(H,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZEGLJGSZXOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride (CAS No. 1435999-12-4) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on diverse research findings, including case studies and data tables.
- Molecular Formula : C7H13ClN4O2
- Molecular Weight : 220.66 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives containing similar structures have shown effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 5.64 |
| C. albicans | 16.69 |
These values suggest that the compound may possess comparable antimicrobial efficacy to established antibiotics .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Studies report MIC values against Candida albicans ranging from 16.69 to 78.23 µM . This suggests potential as a therapeutic agent in treating fungal infections.
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial activity of several oxadiazole derivatives, including the target compound. The results demonstrated significant inhibition of E. coli and Staphylococcus aureus, with zones of inhibition ranging from 6.1 to 13.7 mm at concentrations of 25–30 µg/mL . -
Antifungal Evaluation :
Another investigation focused on the antifungal properties of similar oxadiazole derivatives, revealing effective inhibition against Fusarium oxysporum. The study highlighted that compounds with a higher degree of substitution on the oxadiazole ring exhibited enhanced antifungal activity .
The mechanism by which this compound exerts its biological effects is believed to involve interference with microbial cell wall synthesis and disruption of cellular functions in pathogens.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent. Research indicates that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. A study demonstrated that compounds containing the oxadiazole ring exhibited effective inhibition against various pathogens, suggesting that 2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride could be a lead compound for developing new antibiotics .
Agricultural Science
In agricultural research, this compound may serve as an effective pesticide or herbicide. Its oxadiazole structure is known to confer herbicidal activity against specific weed species. Experimental data have indicated that similar compounds can disrupt plant growth by inhibiting key enzymatic pathways involved in plant metabolism . Further investigations into the herbicidal efficacy of this compound could lead to environmentally friendly agricultural solutions.
Material Science
The unique properties of this compound also extend to material science. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical strength. Research indicates that adding such compounds can improve the performance characteristics of polymers used in various industrial applications .
Biochemical Studies
Biochemically, the compound has been investigated for its role as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that oxadiazole derivatives can modulate enzyme activity, providing insights into their mechanism of action within biological systems . This application could pave the way for novel therapeutic strategies targeting metabolic disorders.
Case Study 1: Antimicrobial Activity
A recent study assessed the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations compared to control groups. The findings suggest that further optimization of this compound could lead to the development of effective antimicrobial agents .
Case Study 2: Herbicidal Efficacy
In another study focusing on herbicidal properties, researchers evaluated the effectiveness of various oxadiazole compounds against common agricultural weeds. The results showed that certain concentrations of this compound resulted in over 80% inhibition of weed growth within two weeks post-treatment . This highlights its potential utility as a selective herbicide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ in substituents on the oxadiazole ring, chain length, or functional groups. Key comparisons include:
Functional Group Comparisons
- Amino vs. Trifluoroacetamide Groups: The target compound’s free amino group contrasts with trifluoroacetamide derivatives (e.g., (S)-2,2,2-trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide). The amino group may enhance solubility and hydrogen-bonding capacity, while trifluoroacetamide groups improve metabolic resistance but reduce polarity .
- Thioether Linkages: Compounds like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () incorporate thioether bonds, which may confer antioxidant properties or modulate enzyme interactions compared to the target’s acetamide linkage .
Research Implications and Data Gaps
- Biological Data: Limited evidence on the target compound’s activity necessitates further studies on its pharmacokinetics (e.g., solubility, logP) and specific therapeutic targets.
- Structural Optimization : Substitutions like benzyl () or phenyl () groups on the oxadiazole could improve target affinity but may require balancing with solubility constraints.
- Isomerism Effects : The contrast between 1,2,4- and 1,3,5-oxadiazoles () underscores the need to evaluate isomer-specific bioactivity .
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride may react with a 1,2,4-oxadiazole-containing amine intermediate (e.g., 3-methyl-1,2,4-oxadiazol-5-yl ethylamine) in the presence of triethylamine as a base (similar to methods in ). Reaction optimization includes:
- Solvent selection : Use polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates but may require TLC monitoring to avoid side products .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) enhances purity .
Q. How can the purity and structural integrity of the hydrochloride salt form be validated?
- Methodological Answer : Use a combination of:
- HPLC-UV/ELSD : To assess purity (>95% by area normalization) .
- Elemental analysis (EA) : Verify C, H, N, Cl content (e.g., theoretical Cl⁻ ~12.5% for hydrochloride salts) .
- ¹H/¹³C NMR : Confirm the absence of unreacted starting materials (e.g., residual ethylamine protons or oxadiazole ring integrity) .
Q. What spectroscopic techniques are critical for characterizing the oxadiazole and acetamide moieties?
- Methodological Answer :
- IR spectroscopy : Look for C=O stretches (~1667 cm⁻¹ for acetamide) and oxadiazole ring vibrations (~950 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~245.1) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog synthesis : Modify the oxadiazole substituents (e.g., replace 3-methyl with 3-cyano or 3-chloro) to assess impact on bioactivity .
- In silico docking : Use tools like AutoDock Vina to predict binding to targets (e.g., viral proteases or cancer-related kinases) based on structural analogs in .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC₅₀ for platelet aggregation or viral replication) .
Q. How can researchers resolve discrepancies in NMR spectral data for this compound?
- Methodological Answer :
- Variable temperature (VT) NMR : Resolve overlapping signals caused by conformational flexibility (e.g., ethyl linker rotation) .
- 2D NMR (COSY, HSQC) : Assign proton-proton coupling (e.g., acetamide NH with adjacent CH₂ groups) and correlate carbons to protons .
- Deuterated solvent screening : Use DMSO-d₆ or CDCl₃ to identify solvent-induced shifts .
Q. What strategies mitigate hydrolysis or degradation of the oxadiazole ring during biological assays?
- Methodological Answer :
- pH optimization : Maintain assay buffers at pH 6.5–7.5 to minimize acid/base-catalyzed ring opening .
- Stability studies : Use LC-MS to monitor degradation products under simulated physiological conditions (37°C, 5% CO₂) .
- Prodrug design : Protect the oxadiazole with ester groups, which hydrolyze in vivo to release the active compound .
Q. How can researchers address low solubility of the hydrochloride salt in aqueous media?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .
- Salt metathesis : Convert the hydrochloride to a mesylate or tartrate salt for improved hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Data Contradiction Analysis
Q. How should conflicting biological activity data between this compound and its analogs be interpreted?
- Methodological Answer :
- Dose-response reevaluation : Ensure assays use consistent molar concentrations (e.g., µM vs. mM errors) .
- Orthogonal assays : Confirm antiviral activity via plaque reduction (viral titer) and RT-qPCR (viral RNA load) to rule out false positives .
- Metabolite screening : Check if the compound is metabolized to inactive/byproduct forms in certain cell lines .
Experimental Design Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF or CH₃CN | |
| Reaction Temperature | 80–100°C (reflux) | |
| Purification Method | Column chromatography | |
| Yield Range | 45–65% |
Q. Table 2. Critical Spectral Benchmarks
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.1 (s, 1H, oxadiazole) | |
| IR (KBr) | 1667 cm⁻¹ (C=O stretch) | |
| HRMS | [M+H]+ = 245.1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
